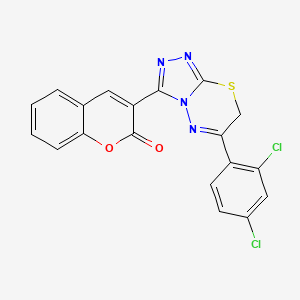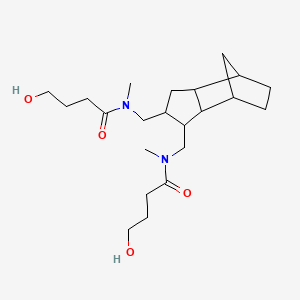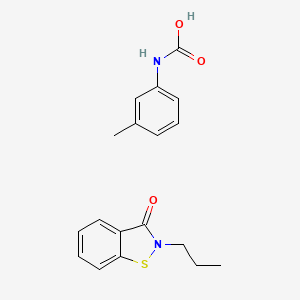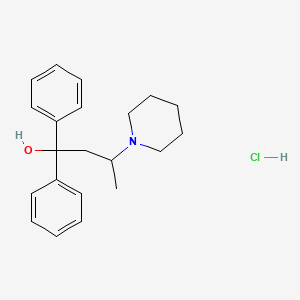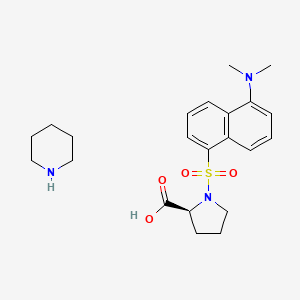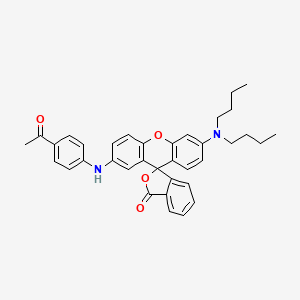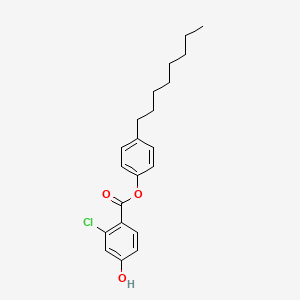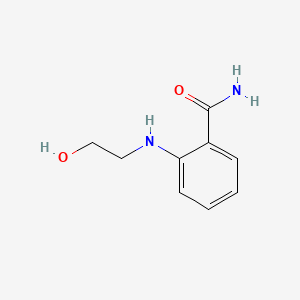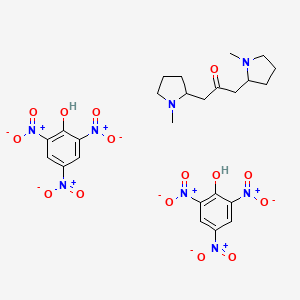
Sodium (N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobaltate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobaltate(1-) is a coordination complex that features cobalt as the central metal ion. This compound is of interest due to its potential applications in various fields such as catalysis, medicine, and materials science. The presence of multiple functional groups in the ligand structure allows for diverse chemical interactions and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobaltate(1-) typically involves the coordination of cobalt ions with the ligand N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycine. This can be achieved through the following steps:
Ligand Preparation: The ligand is synthesized by reacting ethylenediamine with chloroacetic acid to introduce carboxymethyl groups, followed by the addition of hydroxyethyl groups.
Complex Formation: The prepared ligand is then reacted with a cobalt salt (e.g., cobalt chloride) in an aqueous solution. The reaction is typically carried out under controlled pH and temperature conditions to ensure the formation of the desired complex.
Purification: The resulting complex is purified through crystallization or other suitable methods to obtain the final product.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Sodium (N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobaltate(1-) can undergo various types of chemical reactions, including:
Oxidation-Reduction: The cobalt center can participate in redox reactions, changing its oxidation state.
Substitution: Ligands around the cobalt center can be substituted with other ligands under appropriate conditions.
Complexation: The compound can form additional complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Ammonia, phosphines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to higher oxidation states of cobalt, while substitution reactions may result in different cobalt-ligand complexes.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a catalyst in various chemical reactions, including oxidation and reduction processes.
Material Science: It can be used in the synthesis of advanced materials with specific properties.
Biology and Medicine
Medical Imaging: The compound may be used as a contrast agent in imaging techniques such as MRI.
Drug Delivery: Its ability to form stable complexes can be exploited for targeted drug delivery systems.
Industry
Electronics: The compound can be used in the fabrication of electronic components due to its conductive properties.
Environmental Science: It may be used in the treatment of wastewater through catalytic degradation of pollutants.
作用機序
The mechanism by which Sodium (N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobaltate(1-) exerts its effects involves the coordination of the cobalt center with various substrates. The molecular targets and pathways depend on the specific application. For example, in catalysis, the cobalt center facilitates the transfer of electrons or atoms, while in medical applications, it may interact with biological molecules to enhance imaging or drug delivery.
類似化合物との比較
Similar Compounds
Cobalt(III) acetylacetonate: Another cobalt complex with different ligands.
Cobalt(II) chloride: A simpler cobalt salt used in various applications.
Cobalt(III) ethylenediaminetetraacetate: A complex with a similar ligand structure.
Uniqueness
Sodium (N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobaltate(1-) is unique due to its specific ligand structure, which provides multiple functional groups for diverse chemical interactions. This makes it versatile for various applications compared to simpler cobalt compounds.
特性
CAS番号 |
94233-10-0 |
|---|---|
分子式 |
C10H18CoN2NaO7+ |
分子量 |
360.18 g/mol |
IUPAC名 |
sodium;2-[2-[bis(carboxymethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid;cobalt |
InChI |
InChI=1S/C10H18N2O7.Co.Na/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;/q;;+1 |
InChIキー |
LBJCXDBVFQZVNA-UHFFFAOYSA-N |
正規SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CCO)CC(=O)O.[Na+].[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


